molecular formula C28H25N5O3 B356286 6-amino-8'-methoxy-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile CAS No. 669749-01-3

6-amino-8'-methoxy-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile

Katalognummer: B356286
CAS-Nummer: 669749-01-3
Molekulargewicht: 479.5g/mol
InChI-Schlüssel: JIZQBLCUOMNBRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile is a complex organic compound with a unique spiro structure

Eigenschaften

CAS-Nummer

669749-01-3

Molekularformel

C28H25N5O3

Molekulargewicht

479.5g/mol

IUPAC-Name

6'-amino-6-methoxy-3',9,11,11-tetramethyl-2-oxo-1'-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C28H25N5O3/c1-15-13-27(3,4)32-23-19(15)11-18(35-5)12-20(23)28(26(32)34)21(14-29)24(30)36-25-22(28)16(2)31-33(25)17-9-7-6-8-10-17/h6-13H,30H2,1-5H3

InChI-Schlüssel

JIZQBLCUOMNBRN-UHFFFAOYSA-N

SMILES

CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)OC)(C)C

Kanonische SMILES

CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)OC)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and pyrazoles. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective starting materials, efficient catalysts, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile
  • 8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile

Uniqueness

The uniqueness of 6-amino-8’-methoxy-3,4’,4’,6’-tetramethyl-1-phenyl-1,4-dihydro-2’(1’H)-oxospiro(pyrano[2,3-c]pyrazole-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile lies in its specific structural features, such as the spiro linkage and the presence of multiple functional groups

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.